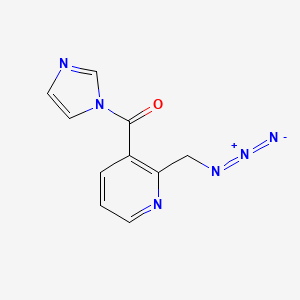
NAI-N3
Übersicht
Beschreibung
Sodium iodide (NaI) is an ionic compound formed by the reaction of sodium metal (Na) with iodine (I). Under standard conditions, it exists as a white, water-soluble solid with a 1:1 ratio of sodium cations (Na⁺) and iodide anions (I⁻) in its crystal lattice. NaI finds applications in various fields, including nutrition and organic chemistry .
Vorbereitungsmethoden
Synthetic Routes::
-
Direct Combination: : Sodium metal reacts directly with iodine to form NaI:
2Na+I2→2NaI
-
Finkelstein Reaction: : Alkyl chlorides can be converted to alkyl iodides using NaI. This reaction exploits the insolubility of sodium chloride in acetone:
R−Cl+NaI→R−I+NaCl
Industrial Production:: NaI is industrially prepared by reacting acidic iodides (such as HI) with sodium hydroxide (NaOH) to form NaI salts .
Analyse Chemischer Reaktionen
NaI nimmt an verschiedenen chemischen Reaktionen teil:
Substitutionsreaktionen: NaI wird üblicherweise verwendet, um Alkylchloride über die Finkelstein-Reaktion in Alkyliodide umzuwandeln.
Redoxreaktionen: Es kann je nach Reaktionsbedingungen Oxidations- oder Reduktionsprozesse durchlaufen.
Löslichkeit: NaI ist in Wasser und polaren Lösungsmitteln sehr gut löslich.
Wissenschaftliche Forschungsanwendungen
RNA Structure Probing
Table 1: Comparison of SHAPE Reagents
| Reagent | Signal Quality | Background Noise | In Vivo Application |
|---|---|---|---|
| NAI-N3 | High | Low | Effective |
| 1M7 | Moderate | Moderate | Limited |
Understanding RNA-Protein Interactions
Virology Research
Case Study: Influenza Virus Resistance
- Objective : Investigate NAI resistance among H7N3 strains.
- Findings : Identified specific mutations (e.g., R292K) that significantly reduced susceptibility to neuraminidase inhibitors, highlighting the importance of continuous monitoring for antiviral resistance .
Single-Cell Analysis
Technical Insights
Wirkmechanismus
The exact mechanism by which NaI exerts its effects depends on the specific application. For instance:
- In radioiodine therapy, NaI is taken up by the thyroid gland due to its similarity to iodine. The emitted radiation destroys thyroid tissue.
Vergleich Mit ähnlichen Verbindungen
NaI ist aufgrund seiner Löslichkeit, einfachen Herstellung und Anwendungen einzigartig. Zu ähnlichen Verbindungen gehören Lithiumiodid (LiI), Kaliumiodid (KI) und Rubidiumiodid (RbI).
Biologische Aktivität
Overview of NAI-N3
1. RNA Structure Profiling
2. Apta-Seq and Aptamer Discovery
3. Functionalization Studies
Research Findings and Case Studies
Eigenschaften
IUPAC Name |
[2-(azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-15-14-6-9-8(2-1-3-13-9)10(17)16-5-4-12-7-16/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSQVTFTPHUCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612756-29-2 | |
| Record name | 2-(azidomethyl)-3-(1H-imidazole-1-carbonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















